molecular formula C10H6F2N2 B12071473 3-(Difluoromethyl)-1H-indole-5-carbonitrile

3-(Difluoromethyl)-1H-indole-5-carbonitrile

Cat. No.: B12071473
M. Wt: 192.16 g/mol
InChI Key: WTOFGOYTGGJRGU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-indole-5-carbonitrile is a fluorinated indole derivative characterized by a difluoromethyl (-CF₂H) group at position 3 and a cyano (-CN) group at position 5 of the indole scaffold. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the unique physicochemical properties imparted by fluorine substitution, including enhanced metabolic stability, bioavailability, and target-binding affinity .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

3-(difluoromethyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H6F2N2/c11-10(12)8-5-14-9-2-1-6(4-13)3-7(8)9/h1-3,5,10,14H

InChI Key

WTOFGOYTGGJRGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1H-indole-5-carbonitrile typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-1H-indole-5-carbonitrile may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

3-(Difluoromethyl)-1H-indole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorine/Chlorine Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
5-Fluoro-1H-indole-3-carbonitrile -F (5), -CN (3) C₉H₅FN₂ Intermediate in drug synthesis; m.p. >200°C (IR, NMR data available)
5-Chloro-1H-indole-3-carbonitrile -Cl (5), -CN (3) C₉H₅ClN₂ Molecular weight: 176.6; used in API synthesis
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile -Cl (4-butyl chain), -CN (5) C₁₃H₁₂ClN₂ Intermediate for Vilazodone (antidepressant); low yield (26–32%), purification challenges
3-((Triisopropylsilyl)ethynyl)-1H-indole-5-carbonitrile -C≡C-Si(iPr)₃ (3), -CN (5) C₂₀H₂₅N₂Si Bulky substituent for steric hindrance; used in alkynylation studies

Key Observations:

  • Substituent Position and Bioactivity : Fluorine at position 5 (as in 5-Fluoro-1H-indole-3-carbonitrile) enhances metabolic stability compared to chlorine analogs due to fluorine’s strong electronegativity and small atomic radius, which improves membrane permeability .
  • Synthetic Challenges : Chlorinated derivatives (e.g., 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile) often exhibit lower yields and purification difficulties, attributed to poor solubility and byproduct formation .
  • Steric and Electronic Effects : Bulky groups like triisopropylsilyl-ethynyl significantly alter solubility and steric interactions, making such derivatives less suitable for oral bioavailability but useful in catalytic applications .

Physicochemical and Spectral Comparisons

  • Melting Points: Fluorinated indoles generally exhibit higher melting points than non-fluorinated analogs. For example, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melts at 249–250°C , whereas chlorinated derivatives (e.g., 5-Chloro-1H-indole-3-carbonitrile) show variable thermal stability depending on substitution patterns .
  • Spectral Data: ¹H-NMR: Fluorine substituents induce deshielding in adjacent protons. For instance, 5-Fluoro-1H-indole-3-carbonitrile shows distinct aromatic proton shifts at δ 8.0–7.75 ppm . IR: The cyano group (-CN) exhibits a sharp absorption near 2200 cm⁻¹, consistent across derivatives .

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